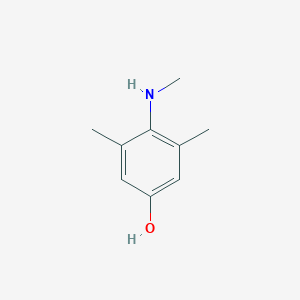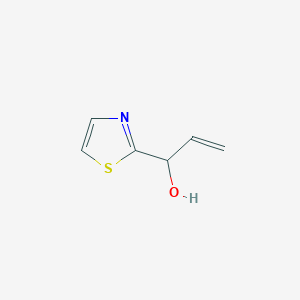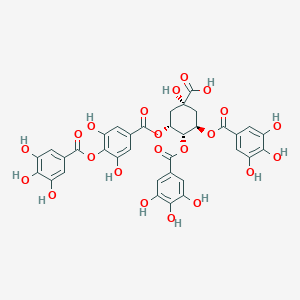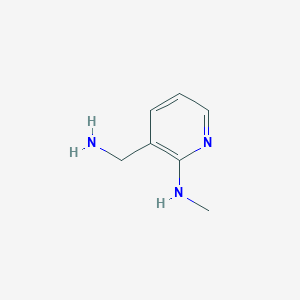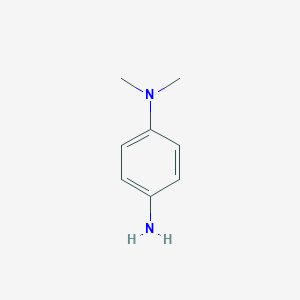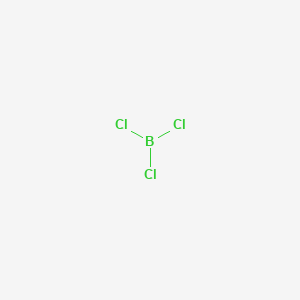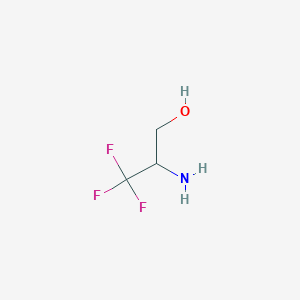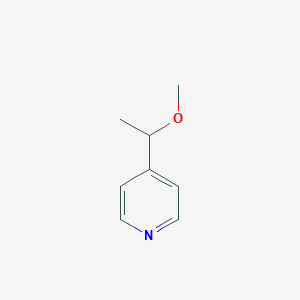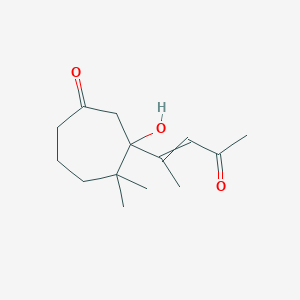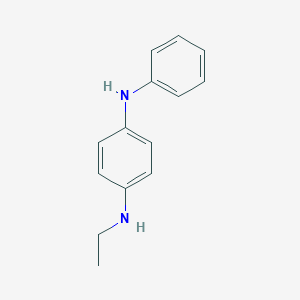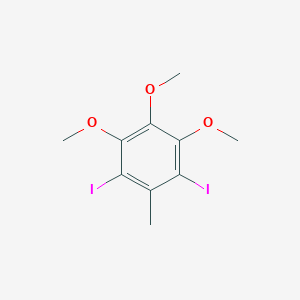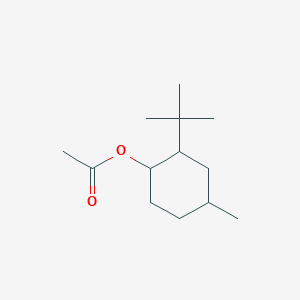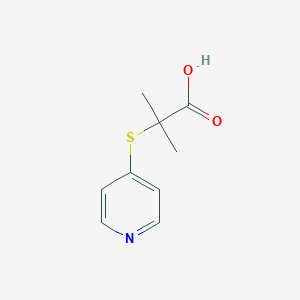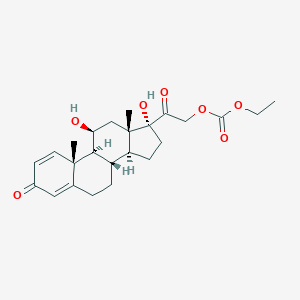
プレドニゾロン 21-エチルカーボネート
概要
説明
Prednisolone 21-Ethylcarbonate is a synthetic glucocorticoid derivative of prednisolone. It is primarily used for its anti-inflammatory and immunosuppressive properties. The compound is characterized by its molecular formula C24H32O7 and a molecular weight of 432.51 g/mol . Prednisolone 21-Ethylcarbonate is often utilized in research settings, particularly in the study of glucocorticoid receptor interactions and skin penetration studies.
科学的研究の応用
Prednisolone 21-Ethylcarbonate has a wide range of applications in scientific research:
Chemistry: It is used to study the reactivity and stability of glucocorticoid esters.
Medicine: Research on its pharmacokinetics and pharmacodynamics helps in understanding its potential therapeutic uses and side effects.
Industry: It is used in the formulation of topical glucocorticoid preparations for dermatological applications.
作用機序
Target of Action
Prednisolone 21-Ethylcarbonate is a glucocorticoid, similar to cortisol . Its primary targets are glucocorticoid receptors in the cytoplasm of target cells . These receptors play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
Prednisolone 21-Ethylcarbonate interacts with its targets by binding to the glucocorticoid receptors. This binding results in changes in the transcription and protein synthesis of the target cells, leading to anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .
Biochemical Pathways
Prednisolone 21-Ethylcarbonate affects several biochemical pathways. It is metabolized to prednisone, which is then further metabolized to various compounds, including 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), 20α-dihydro-prednisone (M-V), 6βhydroxy-prednisone (M-XII), 6α-hydroxy-prednisone (M-XIII), or 20β-dihydro-prednisone (M-IV) . These metabolites can have various downstream effects on the body’s biochemistry.
Pharmacokinetics
The pharmacokinetics of Prednisolone 21-Ethylcarbonate are complex. Prednisolone is the active drug moiety, while prednisone is both a pro-drug and inactive metabolite of prednisolone . The compound exhibits concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . Dose dependency disappears when free (unbound) prednisolone is measured .
Result of Action
The molecular and cellular effects of Prednisolone 21-Ethylcarbonate’s action are diverse, given its wide range of indications. It is used to treat endocrine, rheumatic, and hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, and gastrointestinal diseases; allergic and edematous states; and other conditions like tuberculous meningitis . Its anti-inflammatory and immunosuppressive effects are particularly notable .
Action Environment
The action, efficacy, and stability of Prednisolone 21-Ethylcarbonate can be influenced by various environmental factors. For instance, it has been observed that a considerable amount of penetrating Prednisolone 21-Ethylcarbonate is hydrolyzed by viable keratinocytes to prednisolone 17-ethylcarbonate (P17EC), which permeates the skin very rapidly . . This suggests that the skin environment can significantly influence the action and stability of the compound.
生化学分析
Biochemical Properties
Prednisolone 21-Ethylcarbonate interacts with various biomolecules in the body. It is a glucocorticoid similar to cortisol and is used for its anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . The nature of these interactions involves binding to the glucocorticoid receptor, mediating changes in gene expression that lead to multiple downstream effects .
Cellular Effects
Prednisolone 21-Ethylcarbonate influences cell function in several ways. It has been found to have anti-inflammatory effects on keratinocytes, suppressing the synthesis of certain cytokines . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Prednisolone 21-Ethylcarbonate involves binding to the glucocorticoid receptor, leading to changes in gene expression . This can result in enzyme inhibition or activation, and changes in gene expression, exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, Prednisolone 21-Ethylcarbonate shows changes over time. It is hydrolyzed by viable keratinocytes to prednisolone 17-ethylcarbonate (P17EC), which nonenzymatically transforms to prednisolone 21-ethylcarbonate (P21EC) and subsequently to prednisolone .
Dosage Effects in Animal Models
The effects of Prednisolone 21-Ethylcarbonate vary with different dosages in animal models
Metabolic Pathways
Prednisolone 21-Ethylcarbonate is involved in metabolic pathways where it is hydrolyzed by viable keratinocytes to prednisolone 17-ethylcarbonate (P17EC), which nonenzymatically transforms to prednisolone 21-ethylcarbonate (P21EC) and subsequently to prednisolone .
Transport and Distribution
It is known that glucocorticoids like prednisolone can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that glucocorticoids like prednisolone can localize in various subcellular compartments .
準備方法
The synthesis of Prednisolone 21-Ethylcarbonate involves several key steps:
Starting Material: The process begins with prednisolone as the starting material.
Esterification: Prednisolone undergoes esterification at the 21-hydroxyl group with ethyl chloroformate to form Prednisolone 21-Ethylcarbonate.
Reaction Conditions: The reaction typically requires anhydrous conditions and the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct.
For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.
化学反応の分析
Prednisolone 21-Ethylcarbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous solutions, it hydrolyzes to prednisolone and ethyl carbonate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical usage scenarios.
Substitution: It can participate in substitution reactions where the ethyl carbonate group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include acids, bases, and specific catalysts depending on the desired transformation. The major products formed are typically prednisolone and its derivatives.
類似化合物との比較
Prednisolone 21-Ethylcarbonate is similar to other glucocorticoid esters such as:
- Prednisolone 17-Ethylcarbonate
- Prednicarbate
- Betamethasone 17-Valerate
Compared to these compounds, Prednisolone 21-Ethylcarbonate is unique in its specific esterification at the 21-hydroxyl group, which influences its pharmacokinetic properties and skin penetration characteristics . This makes it particularly useful in topical formulations where rapid skin absorption is desired.
特性
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O7/c1-4-30-21(28)31-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)20(16)18(26)12-23(17,24)3/h7,9,11,16-18,20,26,29H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSQFFNCFBOGLN-ZJUZSDNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2205-88-1 | |
| Record name | Prednisolone 21-ethylcarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002205881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PREDNISOLONE 21-ETHYLCARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AZW35L4BF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Prednisolone 21-ethylcarbonate compare to its parent compound, Prednisolone, in terms of receptor binding affinity?
A: Prednisolone 21-ethylcarbonate exhibits a significantly lower binding affinity for the glucocorticoid receptor compared to Prednisolone. This difference arises from the esterification at the 21-position, which is known to decrease receptor affinity. [] Conversely, esterification at the 17-position, as seen in Prednisolone 17-ethylcarbonate, leads to a tenfold increase in receptor affinity. [] This highlights the importance of esterification position in modulating the pharmacological activity of glucocorticoids.
Q2: What are the key metabolic pathways of Prednisolone 21-ethylcarbonate in the skin?
A: Prednisolone 21-ethylcarbonate undergoes rapid enzymatic hydrolysis in the skin, primarily by cutaneous esterases. [] The initial step involves the cleavage of the 21-ester bond, yielding Prednisolone 17-ethylcarbonate as the primary metabolite. [] This metabolite can further undergo non-enzymatic acyl migration to form Prednisolone 21-ethylcarbonate, which is subsequently hydrolyzed to Prednisolone. [] Ultimately, Prednisolone, the active glucocorticoid, is formed through this metabolic cascade.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


